ethyl [4-({(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}amino)phenyl]acetate
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Overview
Description
ETHYL 2-[4-({1-[(4-METHYLPIPERIDINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}AMINO)PHENYL]ACETATE is a complex organic compound that features a combination of indole, piperidine, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-({1-[(4-METHYLPIPERIDINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}AMINO)PHENYL]ACETATE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine (4-methylpiperidine) react with the indole derivative.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-({1-[(4-METHYLPIPERIDINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}AMINO)PHENYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The indole and piperidine moieties can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
ETHYL 2-[4-({1-[(4-METHYLPIPERIDINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}AMINO)PHENYL]ACETATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: The compound can be used as a probe to study the function of specific proteins or enzymes.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-({1-[(4-METHYLPIPERIDINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}AMINO)PHENYL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler compound with a piperidine ring, used in the synthesis of various pharmaceuticals.
Indole Derivatives: Compounds like tryptophan and serotonin, which have biological significance.
Uniqueness
ETHYL 2-[4-({1-[(4-METHYLPIPERIDINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}AMINO)PHENYL]ACETATE is unique due to its combination of indole and piperidine moieties, which can provide a diverse range of interactions with biological targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C25H29N3O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 2-[4-[[1-[(4-methylpiperidin-1-yl)methyl]-2-oxoindol-3-ylidene]amino]phenyl]acetate |
InChI |
InChI=1S/C25H29N3O3/c1-3-31-23(29)16-19-8-10-20(11-9-19)26-24-21-6-4-5-7-22(21)28(25(24)30)17-27-14-12-18(2)13-15-27/h4-11,18H,3,12-17H2,1-2H3 |
InChI Key |
DIDFHONGYQGADI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCC(CC4)C |
Origin of Product |
United States |
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